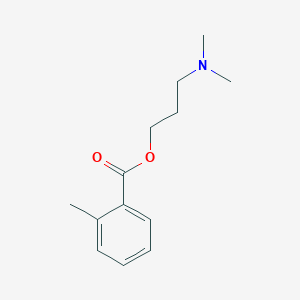

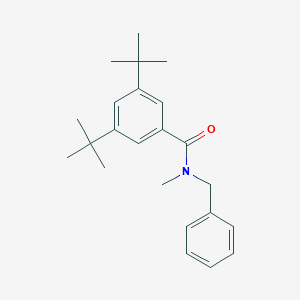

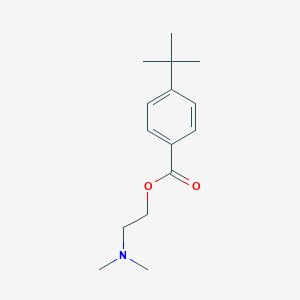

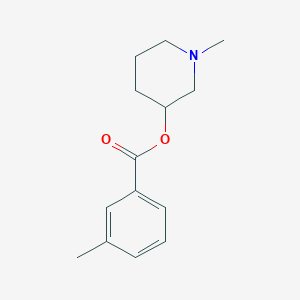

![molecular formula C13H20N2O3 B295047 2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)

2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate group of chemicals. It was first synthesized in 1954 and has since been used to control a variety of insect pests in agriculture, forestry, and public health.

Mechanism of Action

Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This causes an accumulation of acetylcholine in the nervous system, leading to overstimulation and ultimately paralysis of the insect.

Biochemical and physiological effects:

Carbaryl has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to 2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate can cause symptoms such as nausea, vomiting, and respiratory distress in humans. Chronic exposure has been linked to neurological, reproductive, and developmental effects in both humans and wildlife.

Advantages and Limitations for Lab Experiments

Carbaryl is a widely used insecticide that has been extensively studied in laboratory experiments. Its advantages include its effectiveness against a wide range of insect pests, its low cost, and its ease of use. However, its limitations include its potential toxicity to non-target organisms, the development of insecticide resistance, and the need for careful handling and disposal.

Future Directions

1. Development of new insecticides with reduced toxicity to non-target organisms.

2. Investigation of the potential for 2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate to be used in integrated pest management strategies.

3. Study of the effects of this compound on the microbiome of soil and aquatic ecosystems.

4. Development of new methods for monitoring and detecting this compound in the environment.

5. Investigation of the effects of this compound on ecosystem services, such as pollination and natural pest control.

In conclusion, this compound, or this compound, is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. While it has proven to be an effective tool for pest management, its potential toxicity to non-target organisms and the development of insecticide resistance highlight the need for continued research into new and more sustainable pest management strategies.

Synthesis Methods

Carbaryl is synthesized through the reaction of 2-hydroxy-4-methoxybenzaldehyde with dimethylamine to form 2-[(dimethylamino)methyl]-4-methoxybenzaldehyde. This intermediate is then reacted with methyl isocyanate to form 2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and its potential as a tool for pest management.

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

[2-[(dimethylamino)methyl]-4-methoxyphenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C13H20N2O3/c1-14(2)9-10-8-11(17-5)6-7-12(10)18-13(16)15(3)4/h6-8H,9H2,1-5H3 |

InChI Key |

AXHUPMKXGMVUKZ-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=C(C=CC(=C1)OC)OC(=O)N(C)C |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)OC)OC(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

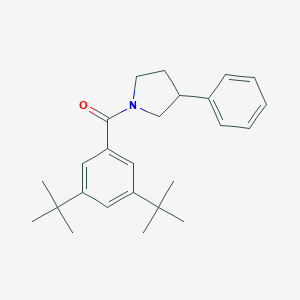

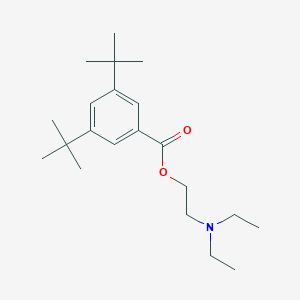

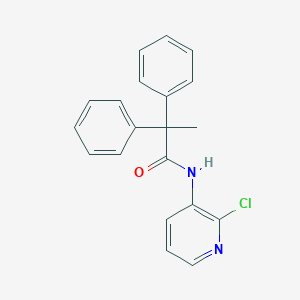

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)